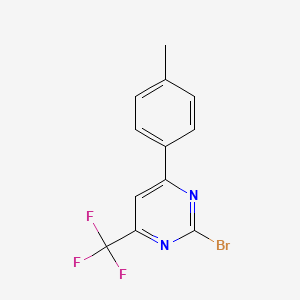

2-Bromo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine

Description

Properties

Molecular Formula |

C12H8BrF3N2 |

|---|---|

Molecular Weight |

317.10 g/mol |

IUPAC Name |

2-bromo-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C12H8BrF3N2/c1-7-2-4-8(5-3-7)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3 |

InChI Key |

OCFVEIGKFRXYIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the bromination of 6-(p-tolyl)-4-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium amide, thiols, or alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrimidine, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has potential applications in drug discovery and development due to its unique structural features. Notably:

- Antitumor Activity : Similar pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl substitutions have shown enhanced activity against various cancer cell lines.

- Antibacterial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for developing new antibiotics .

- Enzyme Inhibition : Compounds structurally related to 2-Bromo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine have demonstrated interactions with various biological targets, including enzymes involved in metabolic pathways. Such interactions could lead to modulation of specific biological processes relevant to disease states.

Data Table: Comparison of Structural Analogues

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine | Contains iodine instead of bromine | Enhanced reactivity due to iodine's leaving ability |

| 6-(p-Tolyl)-4-(trifluoromethyl)pyrimidine | Lacks the halogen (bromine) | May have different reactivity patterns |

| 2-Bromo-6-(p-tolyl)pyrimidine | Lacks the trifluoromethyl group | Different electronic properties due to absence of trifluoromethyl |

Case Studies and Research Findings

- Antitumor Studies : A series of pyrimidine derivatives were synthesized and screened for antitumor activity. The presence of the trifluoromethyl group was correlated with increased potency against specific cancer cell lines, indicating that similar modifications could enhance therapeutic efficacy .

- Antibacterial Screening : In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity, prompting further investigation into their mechanisms of action and potential as novel antibiotics .

- Enzyme Interaction Studies : Research has indicated that certain pyrimidines can inhibit key enzymes in metabolic pathways, which may lead to new therapeutic strategies for diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Aryl Group Variations

- 2-Bromo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine (C₁₂H₈BrF₃N₂, MW 317.11):

The ortho-methyl group introduces steric hindrance, reducing accessibility for nucleophilic substitution compared to the para isomer. This steric effect lowers reactivity in cross-coupling reactions . - 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine (C₁₁H₅BrClF₃N₂, MW 337.52):

The electron-withdrawing chlorine atom increases the electrophilicity of the pyrimidine ring, accelerating reactions like Buchwald-Hartwig amination .

Heteroaromatic and Polyhalogenated Substituents

- 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine (C₉H₄BrF₃N₂S, MW 309.11):

The thienyl group introduces sulfur-mediated conjugation, altering UV-Vis absorption spectra and redox properties compared to purely aryl-substituted analogs . - 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine (C₁₁H₄BrCl₂F₃N₂, MW 371.97):

Dual chlorine atoms significantly increase molecular weight and lipophilicity (logP ~3.5), making this compound suitable for hydrophobic interactions in drug design .

Physical and Chemical Properties

Biological Activity

2-Bromo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromine atom, a p-tolyl group, and a trifluoromethyl group. The unique combination of these substituents enhances its chemical reactivity and potential biological activity, making it of significant interest in medicinal chemistry and related fields.

The trifluoromethyl group is known to enhance lipophilicity and biological activity , while the p-tolyl group may influence electronic properties and solubility. This compound's structure positions it as a candidate for various biological applications, particularly in drug development.

Table 1: Comparison of Biological Activity in Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine | Contains iodine instead of bromine | Enhanced reactivity; potential for increased biological activity |

| 6-(p-Tolyl)-4-(trifluoromethyl)pyrimidine | Lacks the halogen (bromine) | Different reactivity patterns; lower biological activity |

| 2-Bromo-6-(p-tolyl)pyrimidine | Lacks the trifluoromethyl group | Altered electronic properties; reduced efficacy |

Antimicrobial Activity

Recent studies have shown that pyrimidine derivatives exhibit selective antimicrobial activity. For instance, compounds lacking the trifluoromethyl group were inactive against Chlamydia trachomatis, while those with this substituent demonstrated significant antichlamydial activity . This highlights the importance of the trifluoromethyl group in enhancing biological efficacy.

Anticancer Potential

A series of pyrimidine derivatives were evaluated for their anticancer properties. One study reported that certain pyrimidines exhibited comparable inhibitory effects on breast cancer cell lines (MDA-MB-231) to paclitaxel, a well-known chemotherapeutic agent . The IC50 values indicated that some derivatives had promising potential as anti-cancer agents.

In vitro studies have indicated that certain compounds derived from pyrimidines can induce apoptosis in cancer cells. For example, one derivative was found to arrest cell growth in the S phase of the cell cycle and induce early apoptosis . This suggests that this compound may also exhibit similar mechanisms of action.

Q & A

Q. What are the key considerations for synthesizing 2-Bromo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine with high purity?

Synthesis typically involves sequential halogenation and coupling reactions. A common approach includes:

- Step 1 : Bromination of a pre-functionalized pyrimidine core under controlled conditions (e.g., using NBS or Br₂ with a catalyst).

- Step 2 : Suzuki-Miyaura coupling to introduce the p-tolyl group, requiring precise stoichiometry of palladium catalysts and ligands (e.g., Pd(PPh₃)₄) .

- Step 3 : Trifluoromethylation via copper-mediated cross-coupling or electrophilic substitution.

Purity Optimization : Use preparative HPLC or recrystallization in aprotic solvents (e.g., DCM/hexane) to remove unreacted brominated intermediates. Monitor reaction progress via TLC and confirm purity with <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Contradictions often arise from solvent effects, tautomerism, or impurities.

- Methodology :

- Compare experimental <sup>1</sup>H NMR shifts with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to validate assignments .

- Conduct variable-temperature NMR to detect dynamic processes (e.g., rotational barriers of the p-tolyl group).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly near the trifluoromethyl group (δ ~110–120 ppm in <sup>19</sup>F NMR) .

Advanced Research Questions

Q. How does the electronic nature of the p-tolyl group influence the reactivity of this pyrimidine derivative?

The electron-donating methyl group on the p-tolyl moiety increases electron density at the pyrimidine ring, altering reactivity:

- Impact on Electrophilic Substitution : Enhances susceptibility to nitration or sulfonation at the 5-position of the pyrimidine ring.

- Cross-Coupling Reactions : The p-tolyl group stabilizes intermediates in Pd-catalyzed reactions, improving yields in further functionalization (e.g., Buchwald-Hartwig amination) .

Experimental Validation : Compare reaction rates/outcomes with analogs lacking the methyl group (e.g., 6-phenyl derivatives) using kinetic studies .

Q. What computational strategies are recommended to predict the biological activity of this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or enzymes where pyrimidines are common inhibitors).

- QSAR Modeling : Correlate substituent effects (e.g., bromine’s steric bulk, trifluoromethyl’s electronegativity) with bioactivity data from analogs .

- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., water, lipid bilayers) using GROMACS .

Q. How can researchers address discrepancies in reported solubility data for halogenated pyrimidines?

Discrepancies may stem from polymorphic forms or measurement conditions.

- Systematic Approach :

- Measure solubility in multiple solvents (e.g., DMSO, ethanol, water) via gravimetric or UV-Vis methods.

- Characterize crystalline forms with XRD to identify polymorphs affecting solubility .

- Use Hansen solubility parameters to predict miscibility gaps .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How should this be investigated?

- Hypothesis Testing :

- Expose the compound to varying pH (1–6) at controlled temperatures. Monitor degradation via HPLC and identify byproducts (e.g., debrominated or hydrolyzed derivatives).

- Use <sup>19</sup>F NMR to track trifluoromethyl group integrity, as CF₃ is typically acid-stable but may detach under harsh conditions .

- Compare stability with structural analogs (e.g., 6-(m-tolyl) derivatives) to isolate substituent-specific effects .

Methodological Tables

Q. Table 1: Key Spectral Benchmarks for Characterization

Q. Table 2: Reactivity Comparison with Structural Analogs

| Compound | Reactivity with HNO₃ | Notes |

|---|---|---|

| 2-Bromo-6-(p-tolyl)-4-(CF₃)pyrimidine | Fast nitration at 5-position | Electron-rich due to p-tolyl |

| 2-Bromo-6-phenyl-4-(CF₃)pyrimidine | Slower nitration | Lower electron density |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.